molecular formula C15H12ClN3O2 B3274490 Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 60868-62-4

Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3274490
CAS No.: 60868-62-4
M. Wt: 301.73 g/mol
InChI Key: ADPZOZHCNCONHX-UHFFFAOYSA-N
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Description

Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group at position 7 and an ethyl carboxylate moiety at position 4.

Properties

IUPAC Name

ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-15(20)11-9-17-13-7-8-18-19(13)14(11)10-5-3-4-6-12(10)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPZOZHCNCONHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C17H17ClN4O2
  • Molecular Weight: 344.8 g/mol
  • IUPAC Name: Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Canonical SMILES: CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)N

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

  • Condensation Reaction: 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form an intermediate.
  • Cyclization: The intermediate is cyclized with hydrazine hydrate to yield the pyrazolo[1,5-a]pyrimidine derivative.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent anticancer activity. For example:

  • In vitro Studies: this compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .
  • Mechanism of Action: The compound may inhibit cell proliferation by targeting specific enzymes or receptors involved in cancer progression.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyrazolo derivatives:

  • COX Inhibition: this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Animal Models: In carrageenan-induced rat paw edema models, compounds similar to this one have shown promising results in reducing inflammation .

Study on COX Inhibition

A comparative study evaluated various pyrazolo derivatives for their COX-1 and COX-2 inhibitory activities. The findings indicated that some derivatives exhibited selective inhibition of COX-2 with minimal side effects on gastric mucosa .

CompoundCOX-2 Inhibition (IC50 μM)Edema Inhibition (%)
Ethyl 7-(2-chlorophenyl) derivative0.034 - 0.05278.9 - 96
CelecoxibReference82.8

Safety Profile Assessment

In vivo toxicity studies conducted on related compounds showed no acute toxicity up to doses of 2000 mg/kg in mice, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 2-chlorophenyl group in the target compound may confer greater steric hindrance and altered π-π interactions compared to 4-bromophenyl () or 3-chlorophenyl () analogs.
  • Ring Systems : Replacement of pyrazolo[1,5-a]pyrimidine with tetrazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.

Physicochemical Properties

Comparative data for selected analogs:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP) Hydrogen Bonding (Donor/Acceptor) Reference ID
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (Target) ~331.75* Not reported Estimated ~3.5† 1 donor (ester O), 4 acceptors -
Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate 414.17 Not reported ~3.8‡ 2 donors (N–H), 7 acceptors
Ethyl 2-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate 452.5 206 ~2.9 2 donors (OH, NH), 5 acceptors
Ethyl 7-methyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 287.34 Not reported ~3.0 1 donor (ester O), 5 acceptors

*Calculated based on formula C₁₅H₁₂ClN₃O₂; †Estimated using substituent contributions; ‡Higher LogP due to CF₃ and bromine.

Key Observations :

  • The target compound’s 2-chlorophenyl group likely increases molecular weight and lipophilicity compared to methyl or thienyl analogs.

Key Observations :

  • Antifungal activity in highlights the importance of quinazolinyl and hydrazone substituents, absent in the target compound.
  • Pyrazolo-pyrimidine carboxylates () often serve as scaffolds rather than bioactive agents, suggesting the target compound may require further functionalization for efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

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